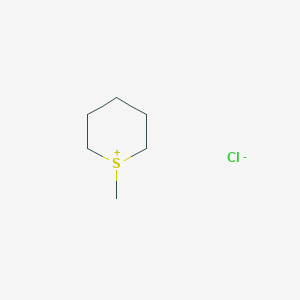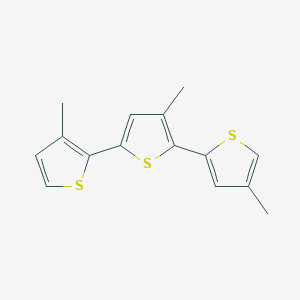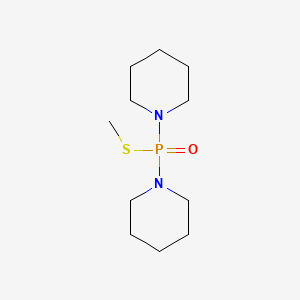
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinothioic acid core with two piperidinyl groups and a methyl ester group attached to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, di-1-piperidinyl-, S-methyl ester typically involves the reaction of phosphinothioic acid derivatives with piperidine and methylating agents. One common method includes the reaction of phosphinothioic acid with piperidine in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the reactions, and purification steps such as distillation or chromatography would be used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic acid derivatives.
Applications De Recherche Scientifique
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which phosphinothioic acid, di-1-piperidinyl-, S-methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The piperidinyl groups and the phosphinothioic acid core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinothioic acid, di-1-piperidinyl-, S-(1,1-dimethylethyl) ester
- Phosphinothioic acid, di-1-piperidinyl-, O-methyl ester
Uniqueness
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
137090-15-4 |
|---|---|
Formule moléculaire |
C11H23N2OPS |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-[methylsulfanyl(piperidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C11H23N2OPS/c1-16-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3 |
Clé InChI |
UAEQYONNDBIOEH-UHFFFAOYSA-N |
SMILES canonique |
CSP(=O)(N1CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


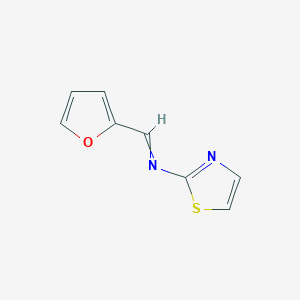
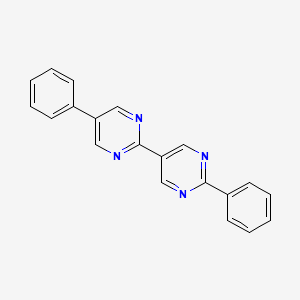
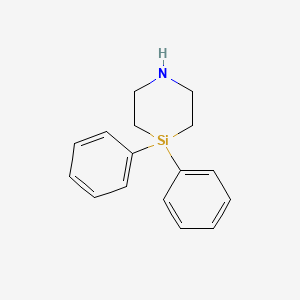
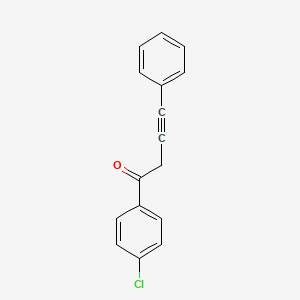

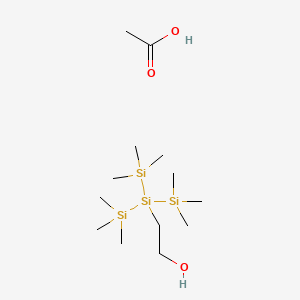
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)



![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
